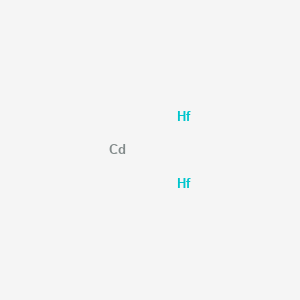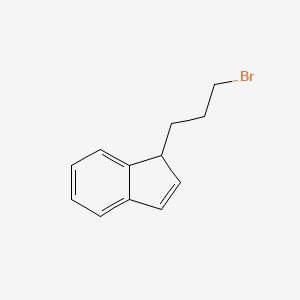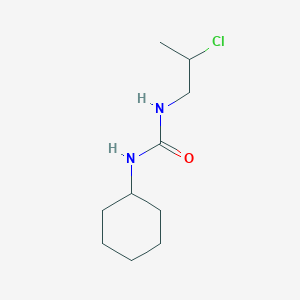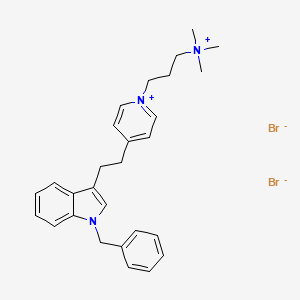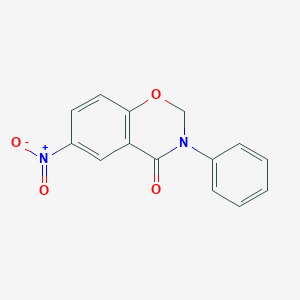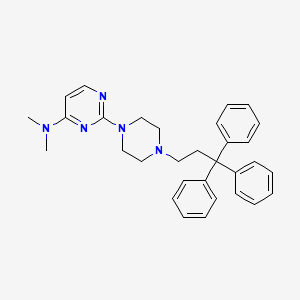![molecular formula C17H32O B14715510 [[1,1'-Bi(cyclooctane)]-1-yl]methanol CAS No. 21962-13-0](/img/structure/B14715510.png)
[[1,1'-Bi(cyclooctane)]-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[[1,1’-Bi(cyclooctane)]-1-yl]methanol: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is particularly interesting due to its unique structure, which consists of two cyclooctane rings connected by a methanol group. The presence of the methanol group introduces a hydroxyl functional group, making it a versatile compound in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [[1,1’-Bi(cyclooctane)]-1-yl]methanol can be achieved through several methods. One common approach involves the dimerization of cyclooctene followed by the introduction of a methanol group. This process typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of [[1,1’-Bi(cyclooctane)]-1-yl]methanol may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions: [[1,1’-Bi(cyclooctane)]-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alkanes or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
科学研究应用
Chemistry: In chemistry, [[1,1’-Bi(cyclooctane)]-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s hydroxyl group makes it a potential candidate for biological studies, particularly in understanding the interactions between hydroxyl-containing compounds and biological systems.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
作用机制
The mechanism by which [[1,1’-Bi(cyclooctane)]-1-yl]methanol exerts its effects involves the interaction of its hydroxyl group with various molecular targets. The hydroxyl group can participate in hydrogen bonding, making it a versatile functional group in chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
相似化合物的比较
Cyclooctanol: A similar compound with a single cyclooctane ring and a hydroxyl group.
Cyclooctanone: A compound with a cyclooctane ring and a carbonyl group.
Cyclooctane: The parent hydrocarbon without any functional groups.
Uniqueness: [[1,1’-Bi(cyclooctane)]-1-yl]methanol is unique due to its dual cyclooctane rings connected by a methanol group. This structure provides distinct chemical properties and reactivity compared to other cyclooctane derivatives.
属性
CAS 编号 |
21962-13-0 |
|---|---|
分子式 |
C17H32O |
分子量 |
252.4 g/mol |
IUPAC 名称 |
(1-cyclooctylcyclooctyl)methanol |
InChI |
InChI=1S/C17H32O/c18-15-17(13-9-5-2-6-10-14-17)16-11-7-3-1-4-8-12-16/h16,18H,1-15H2 |
InChI 键 |
DSWDLYJUDSDCCX-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)C2(CCCCCCC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
